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Compound of Interest

Compound Name: 2-Methylpentanamide

Cat. No.: B1217331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylpentanamide, a simple branched-chain aliphatic amide, belongs to a class of

compounds that has garnered interest in medicinal chemistry, particularly for its structural

similarity to valpromide, the amide of valproic acid, a widely used antiepileptic drug. While

direct and extensive research on 2-methylpentanamide is limited in publicly available

literature, this technical guide provides a comprehensive overview of its known and predicted

chemical properties, plausible synthesis methodologies, and potential biological activities

based on studies of structurally related compounds. This document aims to serve as a

foundational resource for researchers and professionals in drug development interested in

exploring the therapeutic potential of 2-methylpentanamide and its derivatives.

Chemical and Physical Properties
2-Methylpentanamide is a chiral molecule with the chemical formula C₆H₁₃NO. Its

fundamental physicochemical properties are summarized in the table below. These properties

are crucial for understanding its behavior in biological systems and for the development of

analytical methods.
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Property Value Reference

Molecular Formula C₆H₁₃NO [1]

Molecular Weight 115.17 g/mol [1]

IUPAC Name 2-methylpentanamide [1]

CAS Number 6941-49-7 [1]

Canonical SMILES CCCC(C)C(=O)N [1]

XLogP3 1.1 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 3 [1]

Similar data is available for N-substituted derivatives such as N-ethyl-2-methylpentanamide.

Property
N-ethyl-2-
methylpentanamide

Reference

Molecular Formula C₈H₁₇NO [2]

Molecular Weight 143.23 g/mol [2]

IUPAC Name N-ethyl-2-methylpentanamide [2]

XLogP3 1.8 [2]

Synthesis and Characterization
A common and straightforward method for the synthesis of primary amides like 2-
methylpentanamide is the reaction of the corresponding acyl chloride with ammonia. N-

substituted derivatives can be prepared by reacting the acyl chloride with the appropriate

primary or secondary amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://pubmed.ncbi.nlm.nih.gov/28275953/
https://www.benchchem.com/product/b1217331?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9266004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9266004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9266004/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9266004/
https://www.benchchem.com/product/b1217331?utm_src=pdf-body
https://www.benchchem.com/product/b1217331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of 2-
Methylpentanamide
Materials:

2-Methylpentanoyl chloride

Ammonium hydroxide (28-30% solution)

Dichloromethane (DCM)

Anhydrous sodium sulfate

Deionized water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve

2-methylpentanoyl chloride (1 equivalent) in dichloromethane.

Slowly add an excess of concentrated ammonium hydroxide solution (2-3 equivalents) to the

stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 1-2 hours.

Transfer the mixture to a separatory funnel and wash sequentially with deionized water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield crude 2-methylpentanamide.

The product can be further purified by recrystallization or column chromatography.

Predicted Spectroscopic Data
While specific experimental spectra for 2-methylpentanamide are not widely published, the

expected spectral characteristics can be predicted based on its structure.
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¹H NMR (predicted):

Triplet signal around 0.9 ppm corresponding to the terminal methyl group of the butyl chain.

Multiplet signals between 1.1 and 1.7 ppm for the methylene groups of the butyl chain.

Doublet signal around 1.1 ppm for the methyl group at the chiral center.

Multiplet signal around 2.1 ppm for the proton at the chiral center.

Broad singlets for the amide protons (-NH₂) between 5.5 and 7.5 ppm.

¹³C NMR (predicted):

Signals for the aliphatic carbons between 14 and 45 ppm.

A signal for the carbonyl carbon around 178 ppm.

IR Spectroscopy (predicted):

N-H stretching vibrations around 3350 and 3180 cm⁻¹.

C=O stretching (Amide I band) around 1650 cm⁻¹.

N-H bending (Amide II band) around 1620 cm⁻¹.

C-H stretching vibrations just below 3000 cm⁻¹.

Potential Biological Activities and Mechanism of
Action
Based on the literature of structurally similar branched-chain carboxamides, 2-
methylpentanamide and its derivatives are hypothesized to possess anticonvulsant and

potentially herbicidal properties.

Anticonvulsant Activity
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The structural analogy to valpromide suggests that 2-methylpentanamide could exhibit

anticonvulsant effects. Studies on valpromide and its isomers have shown that the

anticonvulsant activity is influenced by the degree of branching and the substitution on the

amide nitrogen. For instance, some branched aliphatic carbamates have shown potent activity

in the maximal electroshock (MES) and 6 Hz seizure models in rodents. The anticonvulsant

activity of these compounds is often associated with the modulation of GABAergic

neurotransmission or inhibition of histone deacetylases (HDACs).
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Herbicidal Activity
Certain short-chain fatty acid amides have been investigated for their herbicidal properties. The

mechanism of action is often related to the disruption of cell membrane integrity or inhibition of

essential enzymes in plant metabolic pathways. While no direct studies on the herbicidal

activity of 2-methylpentanamide have been found, it represents a chemical scaffold that could

be explored for this purpose.
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Experimental Protocols for Biological Evaluation
Anticonvulsant Screening: Maximal Electroshock (MES)
Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential

anticonvulsant drugs against generalized tonic-clonic seizures.

Procedure:

Administer 2-methylpentanamide or its derivatives at various doses to groups of mice or

rats via an appropriate route (e.g., intraperitoneal or oral).

At the time of predicted peak effect, subject each animal to a brief electrical stimulus (e.g., 50

mA for 0.2 s in mice) through corneal or pinnal electrodes.

Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

The dose that protects 50% of the animals from the tonic seizure (ED50) is calculated using

probit analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1217331?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration

Time to Peak Effect

Electrical Stimulation (MES)

Observe Seizure Response

Tonic Hindlimb Extension?

Protected

No

Not Protected

Yes

Calculate ED50

Click to download full resolution via product page

Herbicidal Activity: Seed Germination and Seedling
Growth Assay
This assay evaluates the effect of a compound on the early stages of plant development.

Procedure:
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Prepare a series of concentrations of 2-methylpentanamide in a suitable solvent (e.g.,

acetone or DMSO) and then dilute with water containing a surfactant.

Place a set number of seeds of a model plant (e.g., cress or lettuce) on filter paper in a petri

dish.

Add a defined volume of the test solution to each petri dish. A control group with only the

solvent and surfactant should be included.

Incubate the petri dishes in a controlled environment (temperature and light).

After a set period (e.g., 3-5 days), measure the germination rate, root length, and shoot

length.

Calculate the concentration that inhibits growth by 50% (IC50) for each parameter.

Conclusion
2-Methylpentanamide presents an interesting, yet underexplored, chemical entity. Its

structural relationship to known anticonvulsant agents suggests a potential for CNS activity.

The synthetic routes are straightforward, and established protocols for biological evaluation can

be readily applied. This technical guide provides a starting point for researchers to delve into

the synthesis, characterization, and pharmacological evaluation of 2-methylpentanamide and

its derivatives. Further studies are warranted to elucidate its specific biological activities and

mechanisms of action, which could unveil novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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